Cas no 110545-67-0 (Methyl 4-bromo-3-methoxythiophene-2-carboxylate)

Methyl 4-bromo-3-methoxythiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-bromo-3-methoxythiophene-2-carboxylate
- 2-Thiophenecarboxylicacid, 4-bromo-3-methoxy-, methyl ester
- 4-Bromo-3-Methoxy-2-Thiophenecarboxylic Acid Methyl Ester
- 4-bromo-3-metoxy-thiophene-2-carboxylic acid methyl ester
- methyl 4-bromo-3-(methyloxy)-2-thiophenecarboxylate
- methyl 4-bromo-3-methoxy-2-thiophenecarboxylate
- methyl-3-methoxy-4-bromo-2-thiophenecarboxylate
- 4-Bromo-3-methoxy-2-(methoxycarbonyl)thiophene
- 4-Bromo-3-methoxy-2-(methoxycarbonyl)thiophene, Methyl 4-bromo-3-methoxy-2-thenoate
- Methyl4-bromo-3-methoxythiophene-2-carboxylate97%
- Methyl 4-bromo-3-methoxythiophene-2-carboxylate 98%
- D88141
- Maybridge1_003930
- HMS552K14
- methyl-4-bromo-3-methoxy-2-thiophenecarboxylate
- 110545-67-0
- SCHEMBL1529419
- methyl 4-bromo-3-methoxy-thiophene-2-carboxylate
- AKOS015908738
- SB67089
- CCG-242155
- CS-0211736
- J-002444
- FT-0628621
- DTXSID90371630
- A802212
- TS-03421
- methyl4-bromo-3-methoxythiophene-2-carboxylate
- 2-Thiophenecarboxylicacid,4-bromo-3-methoxy-,methyl ester
- 4-bromo-3-methoxy-thiophene-2-carboxylic acid methyl ester
- methyl-3-methoxy4-bromo-2-thiophenecarboxylate
- AAUKODCGPDBXCN-UHFFFAOYSA-N
- MFCD00173933
- DB-040929
-
- MDL: MFCD00173933
- Inchi: 1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
- InChI Key: AAUKODCGPDBXCN-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C(=O)OC)=C1OC
Computed Properties
- Exact Mass: 249.93000
- Monoisotopic Mass: 249.93
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.599
- Melting Point: 73 °C
- Boiling Point: 300°C at 760 mmHg
- Flash Point: 135.2°C
- Refractive Index: 1.56
- PSA: 63.77000
- LogP: 2.30580
Methyl 4-bromo-3-methoxythiophene-2-carboxylate Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Methyl 4-bromo-3-methoxythiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-bromo-3-methoxythiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250111-250mg |
METHYL 4-BROMO-3-METHOXYTHIOPHENE-2-CARBOXYLATE |
110545-67-0 | 95% | 250mg |
$195 | 2024-06-07 | |
TRC | M295473-100mg |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 100mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM199790-25g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 95% | 25g |
$470 | 2021-08-05 | |
TRC | M295473-250mg |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | M295473-1g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 1g |
$98.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263625-1 g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate, |
110545-67-0 | 1g |
¥1,158.00 | 2023-07-10 | ||
Alichem | A169003577-25g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 95% | 25g |
$503.00 | 2023-09-04 | |
Matrix Scientific | 083439-1g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate, 97% |
110545-67-0 | 97% | 1g |
$100.00 | 2023-09-05 | |
abcr | AB145757-1g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate, 95%; . |
110545-67-0 | 95% | 1g |
€162.10 | 2025-03-19 | |
A2B Chem LLC | AE13667-1g |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
110545-67-0 | 98% | 1g |
$40.00 | 2024-04-20 |
Methyl 4-bromo-3-methoxythiophene-2-carboxylate Related Literature
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS No. 110545-67-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromo-3-methoxythiophene-2-carboxylate, identified by its CAS number 110545-67-0, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound belongs to the thiophene family, a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The presence of both bromine and methoxy substituents on the thiophene ring endows it with unique reactivity, making it an indispensable building block for the development of novel therapeutic agents.
The< strong>4-bromo and 3-methoxy functional groups on the thiophene core play crucial roles in determining the compound's chemical behavior and its potential applications. The bromine atom, being highly electronegative, introduces a region of electron deficiency, which can be exploited in various synthetic transformations such as cross-coupling reactions. On the other hand, the methoxy group acts as an electron-donating moiety, influencing the electronic properties of the ring and enhancing its reactivity in certain chemical pathways.
In recent years, there has been a surge in research focusing on thiophene derivatives due to their demonstrated efficacy in treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. The< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate has emerged as a critical precursor in the synthesis of several bioactive molecules. For instance, it has been widely used in the preparation of kinase inhibitors, which are pivotal in targeting abnormal cell growth and proliferation. The ability to modify the thiophene ring at specific positions allows chemists to fine-tune the pharmacological properties of these compounds, leading to enhanced potency and selectivity.
One of the most compelling aspects of< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate is its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon bonds under mild conditions, making them ideal for large-scale pharmaceutical production. The< strong>4-bromo substituent is particularly useful in these reactions as it serves as an excellent leaving group, facilitating the introduction of various functional groups at different positions on the thiophene ring.
The pharmaceutical industry has also leveraged< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate in the development of antiviral and antibacterial agents. Thiophene derivatives have shown promising activity against a range of pathogens by interfering with essential biological processes. For example, studies have demonstrated that certain thiophene-based compounds can inhibit viral protease enzymes, thereby blocking viral replication. The structural flexibility offered by< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate allows for the design of molecules that can precisely target these enzymes without affecting host cellular functions.
In addition to its applications in drug development, this compound has found utility in materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductors and conductive polymers. The< strong>4-bromo and< strong>3-methoxy groups can be strategically positioned within these materials to modulate their charge transport capabilities. This has led to advancements in flexible electronics and organic light-emitting diodes (OLEDs), where thiophene-based polymers play a crucial role.
The synthesis of< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the bromination of 3-methoxycyanothiophene followed by carboxylation and methylation steps. These processes highlight the compound's importance as a synthetic intermediate and underscore its accessibility for further functionalization.
The growing interest in sustainable chemistry has also influenced how< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate is produced and utilized. Researchers are increasingly exploring green chemistry principles to minimize waste and reduce energy consumption during synthesis. For instance, catalytic methods that employ recyclable catalysts or solvent-free reactions are being developed to enhance efficiency. These efforts align with global initiatives to promote environmentally friendly practices in pharmaceutical manufacturing.
In conclusion,< strong>Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS No. 110545-67-0) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features make it an invaluable tool for constructing complex bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for thiophene derivatives, the demand for high-quality intermediates like this one is expected to rise further. The ongoing advancements in synthetic methodologies and sustainable chemistry will continue to shape how this compound is utilized, ensuring its relevance in addressing global health challenges.
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